5-Bromo-1,3-dimethoxy-2-(1-methylethyl)benzene
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Overview
Description
5-Bromo-1,3-dimethoxy-2-(1-methylethyl)benzene is an organic compound with the molecular formula C11H15BrO2 and a molecular weight of 259.14 g/mol . This compound is characterized by the presence of a bromine atom, two methoxy groups, and an isopropyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,3-dimethoxy-2-(1-methylethyl)benzene typically involves the bromination of 1,3-dimethoxy-2-(1-methylethyl)benzene. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3) . The reaction is usually carried out in an organic solvent like dichloromethane or carbon tetrachloride at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control of reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,3-dimethoxy-2-(1-methylethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol at room temperature.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding hydrocarbon.
Scientific Research Applications
5-Bromo-1,3-dimethoxy-2-(1-methylethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-1,3-dimethoxy-2-(1-methylethyl)benzene involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3,5-dimethoxybenzene: Similar structure but lacks the isopropyl group.
5-Bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone: Contains a benzoquinone ring instead of a benzene ring.
Uniqueness
5-Bromo-1,3-dimethoxy-2-(1-methylethyl)benzene is unique due to the presence of both methoxy and isopropyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C11H15BrO2 |
---|---|
Molecular Weight |
259.14 g/mol |
IUPAC Name |
5-bromo-1,3-dimethoxy-2-propan-2-ylbenzene |
InChI |
InChI=1S/C11H15BrO2/c1-7(2)11-9(13-3)5-8(12)6-10(11)14-4/h5-7H,1-4H3 |
InChI Key |
XEBGBWPGCICXED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1OC)Br)OC |
Origin of Product |
United States |
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